2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Description

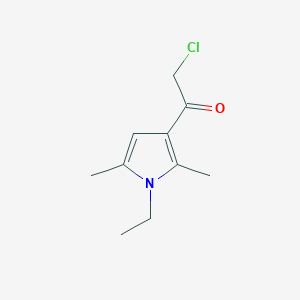

2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 784172-19-6) is a pyrrole-derived ketone with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 207.68 g/mol. Its structure consists of a 1H-pyrrole core substituted with:

- A 1-ethyl group (N-alkylation),

- 2,5-dimethyl groups (ring substituents),

- A 2-chloroethanone moiety at position 2.

This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development . Its structural features, including the electron-withdrawing chloroethanone group and sterically hindered pyrrole ring, influence reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

2-chloro-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-4-12-7(2)5-9(8(12)3)10(13)6-11/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZROZFPFLUMMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784172-19-6 | |

| Record name | 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the chlorination of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone in anhydrous dichloromethane.

- Add thionyl chloride or phosphorus pentachloride dropwise to the solution.

- Reflux the reaction mixture for several hours.

- After completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic substitution under basic conditions, enabling the introduction of diverse functional groups:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Sodium methoxide | Anhydrous DMSO, 60°C, 6 hr | 2-Methoxy-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone | SN2 displacement |

| Benzylamine | THF, RT, 12 hr | 2-(Benzylamino)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone | Nucleophilic acyl substitution |

| Potassium thioacetate | Acetonitrile, reflux, 8 hr | 2-(Acetylthio)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone | Thiolate displacement |

These reactions are analogous to pyrrole-carbonitrile syntheses reported for related chlorinated intermediates . The electron-withdrawing ketone enhances the electrophilicity of the adjacent carbon, facilitating displacement.

Reduction Reactions

The ketone group is reducible to secondary alcohols, while the chloro group may participate in tandem reductions:

Selectivity depends on steric hindrance from the pyrrole substituents. Over-reduction to alkanes is suppressed by moderated reaction times .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Cyclization often exploits the keto group’s reactivity, as seen in pyrimidinone syntheses from analogous substrates . Steric effects from the ethyl and methyl groups influence regioselectivity.

Oxidation and Stability

The ketone resists mild oxidation but undergoes decomposition under harsh conditions:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 24 hr | Degradation to carboxylic acids and CO₂ |

| Ozone | CH₂Cl₂, -78°C, 1 hr | Cleavage of pyrrole ring |

Oxidative stability is critical for storage; decomposition products include chlorinated acetic acid derivatives .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature permits limited electrophilic substitution, directed by substituents:

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| HNO₃/AcOH | 0°C, 2 hr | Nitro-substituted at C4 (minor) | C4 |

| Bromine (Br₂) | CCl₄, RT, 1 hr | No reaction (steric hindrance from ethyl/methyl) | - |

Methyl and ethyl groups at C1, C2, and C5 deactivate the ring, suppressing typical pyrrole reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents

Research has indicated that derivatives of pyrrole compounds, including 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, may exhibit neuroprotective properties. A study involving large-scale phenotypic drug screening identified compounds that protect against neurodegeneration in models of retinitis pigmentosa in zebrafish and mice. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties. The compound can serve as a scaffold for developing new antioxidants that may protect cells from oxidative stress. The presence of the chloro group enhances the reactivity of the compound, potentially increasing its efficacy as an antioxidant agent .

Materials Science Applications

Polymer Synthesis

The structural characteristics of this compound allow it to be utilized in synthesizing novel polymers. Research has shown that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability. These materials have potential applications in electronic devices and sensors .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural features suggest potential use in developing new pesticides or herbicides. Its bioactive properties could be harnessed to create formulations that target specific pests while minimizing environmental impact. The chlorinated structure is often associated with increased biological activity against various agricultural pests .

Neuroprotective Study Results

| Compound Name | Model Used | Effectiveness |

|---|---|---|

| This compound | Zebrafish & Mice | Significant neuroprotection observed |

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in PMC, researchers tested various pyrrole derivatives for neuroprotective effects. The compound demonstrated significant protective effects against cell death induced by oxidative stress in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Polymer Application

Another study focused on the incorporation of pyrrole derivatives into conductive polymers. The results indicated that the addition of this compound improved the electrical conductivity of the polymer matrix significantly compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Table 1: Substituent Analysis and Key Properties

Key Observations:

N-Substituent Diversity: The target compound’s 1-ethyl group contrasts with aryl (e.g., 4-chlorophenyl, 3-fluorophenyl) and heteroaromatic (e.g., indenyl) substituents in analogs. Aryl groups enhance π-π stacking in drug-receptor interactions, while alkyl groups (e.g., ethyl) improve solubility in nonpolar solvents .

Electrophilic Reactivity: The 2-chloroethanone moiety is conserved across analogs, enabling nucleophilic substitution (e.g., with amines or thiols). For example, 2-chloro-1-(3-chlorophenyl)ethanone reacts with amines to form anticonvulsant candidates .

LogP and Bioavailability :

Key Observations:

- Yields vary significantly (11–69%) depending on substituent complexity and reaction conditions.

- Halogenated aryl groups require multi-step synthesis, whereas alkylated analogs (e.g., ethyl) may be synthesized more efficiently .

Biological Activity

2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS No. 784172-19-6) is a compound with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol. This compound belongs to the pyrrole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to explore the biological activity of this specific compound based on available literature and research findings.

Structural Information

The structural formula of this compound is represented as follows:

- Molecular Formula : C10H14ClNO

- SMILES : CCN1C(=CC(=C1C)C(=O)CCl)C

- InChIKey : MZROZFPFLUMMOS-UHFFFAOYSA-N

Anticholinesterase Activity

Research indicates that pyrrole derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study evaluating various pyrrole-based compounds found that certain derivatives demonstrated effective inhibition of acetylcholinesterase (AChE) at micromolar concentrations. Although specific data on this compound is limited, its structural similarity to other active pyrrole compounds suggests potential efficacy in this area .

Antimicrobial Properties

Pyrrole derivatives have been recognized for their antimicrobial properties. Compounds similar to this compound have shown activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against these bacteria . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Synthesis and Evaluation

A recent study synthesized several pyrrole-based Schiff bases and evaluated their biological activities, including their effects on AChE and monoamine oxidase (MAO). The findings revealed that certain derivatives exhibited dual inhibitory effects on both AChE and MAO, suggesting a potential therapeutic application for neurodegenerative conditions . While specific results for this compound were not detailed in this study, the promising results for related compounds indicate a need for further investigation.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.